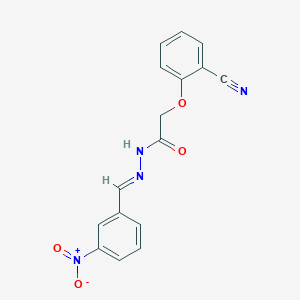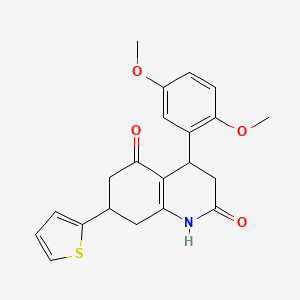
5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
1,2,4-oxadiazoles, including derivatives like our compound of interest, can be synthesized through various chemical pathways. A notable method involves the treatment of aromatic carboxylic acids with hydrazine dihydrochloride in a mixture of orthophosphoric acid, phosphorus pentoxide, and phosphorus oxychloride (Ye et al., 2006). Moreover, electrochemical oxidation of semicarbazones at a platinum electrode has been employed for synthesizing 2-amino-5-(2-methylphenyl)-1,3,4-oxadiazole derivatives, highlighting a method potentially applicable to our compound (Kumar, 2012).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by their nearly planar configuration, facilitating π-π stacking and hydrogen bonding interactions which are crucial for their biological activities. X-ray crystallography studies on related compounds reveal the planar nature and the spatial orientation of substituents, which play a significant role in their chemical behavior and interaction with biological targets (Şahin et al., 2012).
Chemical Reactions and Properties
1,3,4-oxadiazole derivatives undergo various chemical reactions, including substitutions that modify their chemical properties significantly. The introduction of different substituents can lead to the formation of compounds with varied antibacterial, anticancer, and other biological activities. This versatility underscores the importance of understanding the chemical reactivity of our compound (Siddiqui et al., 2014).
科学的研究の応用
Delayed Luminescence and Organic Light-Emitting Diodes (OLEDs)
Oxadiazole derivatives have been utilized in the development of donor-acceptor fluorophores that exhibit thermally activated delayed fluorescence (TADF), crucial for the advancement of OLED technology. Studies reveal that certain carbazole-substituted oxadiazole compounds show promising properties for OLEDs, including high external quantum efficiency (EQE) values and reduced efficiency rolloff at high current densities, indicating their potential for high-performance OLED applications (Cooper et al., 2022).
Liquid Crystalline Properties
Research on bent-shaped 1,3,4-oxadiazole-based compounds has highlighted their ability to exhibit distinct liquid crystalline phases, such as enantiotropic nematic and smectic A mesophases. These findings suggest the potential of oxadiazole derivatives for applications in liquid crystal displays and other devices requiring controlled alignment and phase behavior of organic materials (Zhu et al., 2009).
Anticancer Agents
Oxadiazole derivatives have been identified as novel apoptosis inducers, showing selective activity against certain cancer cell lines. This activity suggests the potential of these compounds as leads for the development of new anticancer agents, with some derivatives demonstrating in vivo activity in tumor models. The identification of their molecular targets, such as TIP47, a protein involved in insulin-like growth factor II receptor binding, underscores the therapeutic potential of oxadiazole compounds in cancer treatment (Zhang et al., 2005).
Antimicrobial Activities
Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, with some compounds exhibiting promising activities against various bacterial strains. This highlights the potential for developing new antimicrobial agents based on oxadiazole chemistry to address the growing challenge of antibiotic resistance (JagadeeshPrasad et al., 2015).
Corrosion Inhibition
Studies on oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments demonstrate their effectiveness in protecting against corrosion, with high inhibition efficiency observed. This application is critical in industries where metal durability and longevity are paramount, offering an alternative to conventional corrosion inhibitors (Kalia et al., 2020).
特性
IUPAC Name |
5-(2-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-2-7-12(13(17)8-9)15-18-14(19-20-15)10-3-5-11(16)6-4-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPOTMHHCVQZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-methylphenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-phenylacetamide](/img/structure/B5509057.png)


![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)
![1-methyl-4-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5509097.png)

![N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)
![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)
![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![9-(2-methoxybenzyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509167.png)